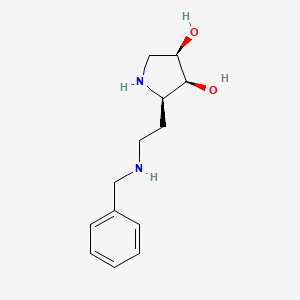
(2R,3S,4R)-2-(2-(Benzylamino)ethyl)pyrrolidine-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,4R)-2-(2-(Benzylamino)ethyl)pyrrolidine-3,4-diol is a chiral compound with a complex structure that includes a pyrrolidine ring, a benzylamino group, and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R)-2-(2-(Benzylamino)ethyl)pyrrolidine-3,4-diol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction involving a suitable precursor, such as a dihydropyrrole derivative.
Introduction of the Benzylamino Group: The benzylamino group can be introduced through a nucleophilic substitution reaction, where a benzylamine reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S,4R)-2-(2-(Benzylamino)ethyl)pyrrolidine-3,4-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the compound may produce various reduced derivatives.
Aplicaciones Científicas De Investigación
(2R,3S,4R)-2-(2-(Benzylamino)ethyl)pyrrolidine-3,4-diol has several scientific research applications, including:
Medicinal Chemistry: The compound may serve as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It can be used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound’s interactions with biological molecules can be studied to understand its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of (2R,3S,4R)-2-(2-(Benzylamino)ethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group may play a key role in binding to these targets, while the hydroxyl groups may participate in hydrogen bonding interactions. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S,4R)-2-(2-(Methylamino)ethyl)pyrrolidine-3,4-diol: Similar structure but with a methylamino group instead of a benzylamino group.
(2R,3S,4R)-2-(2-(Ethylamino)ethyl)pyrrolidine-3,4-diol: Similar structure but with an ethylamino group instead of a benzylamino group.
Uniqueness
(2R,3S,4R)-2-(2-(Benzylamino)ethyl)pyrrolidine-3,4-diol is unique due to the presence of the benzylamino group, which may confer specific binding properties and reactivity compared to its analogs. This uniqueness can be exploited in the design of new compounds with tailored properties for specific applications.
Propiedades
Número CAS |
653571-01-8 |
|---|---|
Fórmula molecular |
C13H20N2O2 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
(2R,3S,4R)-2-[2-(benzylamino)ethyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C13H20N2O2/c16-12-9-15-11(13(12)17)6-7-14-8-10-4-2-1-3-5-10/h1-5,11-17H,6-9H2/t11-,12-,13+/m1/s1 |
Clave InChI |
ZNIOAVFONLBYAN-UPJWGTAASA-N |
SMILES isomérico |
C1[C@H]([C@H]([C@H](N1)CCNCC2=CC=CC=C2)O)O |
SMILES canónico |
C1C(C(C(N1)CCNCC2=CC=CC=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


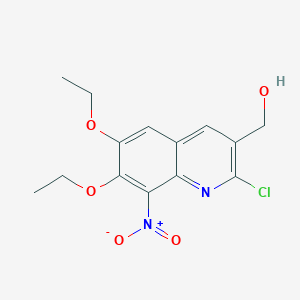
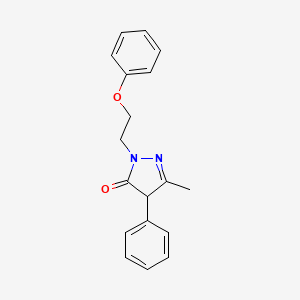
![(3aR,4S,6R,6aR)-6-[6-(dimethylamino)purin-9-yl]-4-(hydroxymethyl)-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one](/img/structure/B12901771.png)
![2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B12901784.png)
![Isoxazole, 5-[7-(3-dibenzofuranyloxy)heptyl]-3-methyl-](/img/structure/B12901788.png)
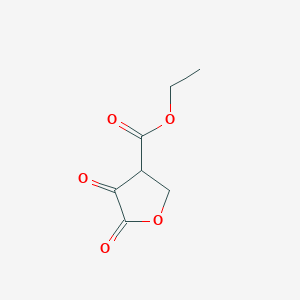
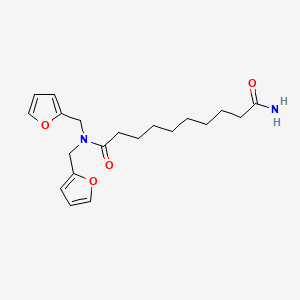
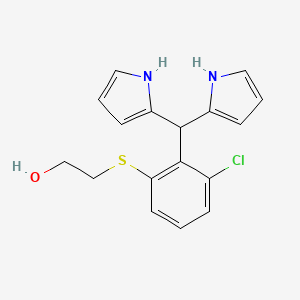
![8-Quinolinol, 5,5'-[1,3-propanediylbis(iminomethylene)]bis-](/img/structure/B12901806.png)
![Isoxazolidine, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-5-phenyl-](/img/structure/B12901825.png)

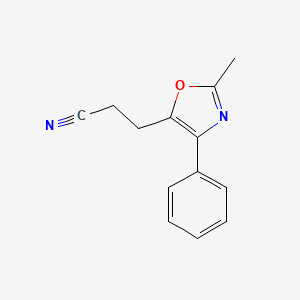
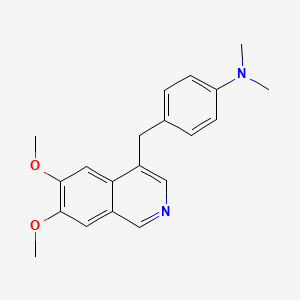
![2-phenyl-N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}acetamide](/img/structure/B12901851.png)
